molecular formula C16H28O2 B14663590 2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione CAS No. 52056-67-4

2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione

Cat. No.: B14663590
CAS No.: 52056-67-4
M. Wt: 252.39 g/mol
InChI Key: AITMIDYEMASLSM-UHFFFAOYSA-N
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Description

2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione is an organic compound characterized by its unique structure, which includes multiple methyl groups and a prop-2-en-1-yl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the alkylation of a suitable precursor with prop-2-en-1-yl groups under controlled conditions. The reaction may require the use of a base to deprotonate the precursor, followed by the addition of the alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,8,8-Tetramethyl-4-(prop-1-en-2-yl)nonane-3,7-dione
  • 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene

Uniqueness

2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its multiple methyl groups and prop-2-en-1-yl substituent differentiate it from other similar compounds, making it valuable for targeted research and industrial applications.

Properties

CAS No.

52056-67-4

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

2,2,8,8-tetramethyl-4-prop-2-enylnonane-3,7-dione

InChI

InChI=1S/C16H28O2/c1-8-9-12(14(18)16(5,6)7)10-11-13(17)15(2,3)4/h8,12H,1,9-11H2,2-7H3

InChI Key

AITMIDYEMASLSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCC(CC=C)C(=O)C(C)(C)C

Origin of Product

United States

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